REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([O:8][CH2:9][CH3:10])=[CH:6][C:5]([CH2:11][OH:12])=[CH:4][C:3]=1[O:13][CH2:14][CH3:15]>CN(C=O)C.O=[Mn]=O>[NH2:1][C:2]1[C:3]([O:13][CH2:14][CH3:15])=[CH:4][C:5]([CH:11]=[O:12])=[CH:6][C:7]=1[O:8][CH2:9][CH3:10]
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Name
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|
Quantity
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0.79 g
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Type
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reactant
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Smiles
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NC1=C(C=C(C=C1OCC)CO)OCC
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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1.63 g
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Type
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catalyst
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Smiles
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O=[Mn]=O
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
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The reaction mixture was stirred for 24 h at rt
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered through Hyflo
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Type
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EXTRACTION
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Details
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the filtrate extracted with ethyl acetate (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic phases dried over MgSO4 providing 0.69 g (88%) of the title compound
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Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
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NC1=C(C=C(C=O)C=C1OCC)OCC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |